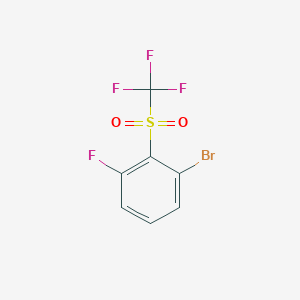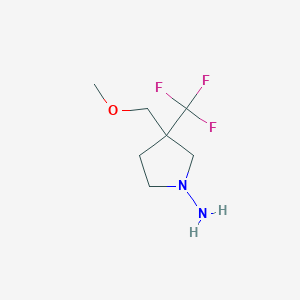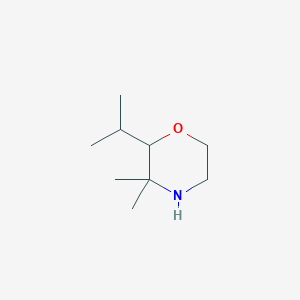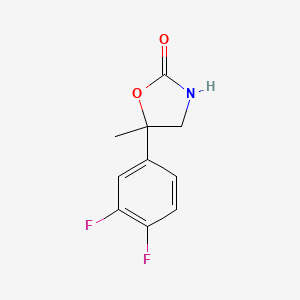
5-(3,4-Difluorophenyl)-5-methyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) is a chemical compound belonging to the oxazolidinone class This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from the reactions of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.
科学研究应用
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to investigate the interactions between small molecules and biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying enzyme inhibition.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer activity, depending on its specific interactions with biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Oxazolidinone, 3-(3,4-difluorophenyl)-5-(hydroxymethyl)
- 2-Oxazolidinone, 5-(aminomethyl)-3-(3-fluoro-4-iodophenyl)
- 2-Oxazolidinone, 5-cyclopropyl-4-(3,4-difluorophenyl)
Uniqueness
2-Oxazolidinone,5-(3,4-difluorophenyl)-5-methyl-(9CI) is unique due to the presence of both the 3,4-difluorophenyl and methyl groups. These substituents confer distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H9F2NO2 |
|---|---|
分子量 |
213.18 g/mol |
IUPAC 名称 |
5-(3,4-difluorophenyl)-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9F2NO2/c1-10(5-13-9(14)15-10)6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
QRGCVFAKOVNMEV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC(=O)O1)C2=CC(=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


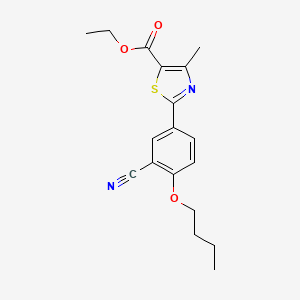


![2-Amino-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B13428155.png)
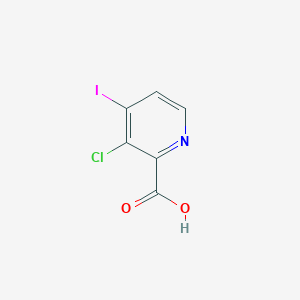
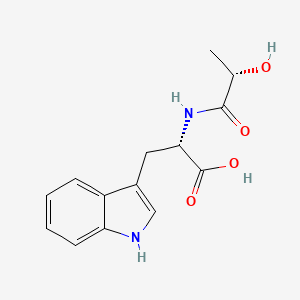
![4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B13428183.png)

